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Abstract
Carmoterol (developmental codes: TA-2005, CHF-4226) is an experimental ultra-long-acting

β2-adrenoceptor agonist (ultra-LABA) that underwent preclinical and clinical development for

the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Despite

showing high potency and selectivity for the β2 receptor, its development was discontinued.[1]

This guide provides a comprehensive overview of the available data on the pharmacokinetics

and in vivo metabolism of carmoterol, compiled from the limited publicly accessible

information. The data presented herein is primarily derived from preclinical studies in various

animal models.

Pharmacokinetic Profile
The pharmacokinetic properties of carmoterol have been evaluated in preclinical species,

including rats, dogs, and monkeys. The available data suggests dose-proportional

pharmacokinetics with linear accumulation upon repeated administration.

Absorption
The extent of absorption of carmoterol appears to exhibit significant species-dependent

differences. Preclinical studies using radiolabeled carmoterol (¹⁴C-TA-2005) have provided

insights into its absorption characteristics following oral administration.
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Species Sex Dose (Oral) Route
Extent of
Absorption (%
of Dose)

Rat Male 0.3 mg/kg Oral 16

Rat Female 0.3 mg/kg Oral 24

Dog Male 0.02 mg/kg Oral >60

Data derived

from a

conference

abstract on

pharmacokinetic

studies of TA-

2005.

In rats, the presence of bile was found to inhibit the absorption of carmoterol from the ligated

intestine. Following a 1 mg/kg oral dose in rats, the maximum plasma concentration (Cmax) of

total radioactivity was 6.4 ng eq./ml, achieved at 15 minutes post-dose.

Distribution
Following administration, carmoterol distributes to various tissues. In rats, tissue levels of

radioactivity were highest in the digestive tract and liver, with lower concentrations observed in

other organs and tissues.

Metabolism
Detailed information regarding the in vivo metabolism of carmoterol and the chemical

structures of its metabolites is not extensively available in the public domain. Preclinical studies

in rats indicated that the primary route of excretion is through the bile, suggesting significant

hepatic metabolism. The chemical structure of carmoterol is 8-hydroxy-5-(1-hydroxy-2-(N-(2-

(4-methoxyphenyl)-1-methylethyl)amino)ethyl)-2(1H)-quinolinone hydrochloride.

Excretion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b116560?utm_src=pdf-body
https://www.benchchem.com/product/b116560?utm_src=pdf-body
https://www.benchchem.com/product/b116560?utm_src=pdf-body
https://www.benchchem.com/product/b116560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The excretion of carmoterol and its metabolites occurs via both urine and feces, with the

predominant route varying between species.

Species Sex Dose Route

Urinary
Excretion
(% of
Dose)

Fecal
Excretion
(% of
Dose)

Timefram
e

Rat Male 0.3 mg/kg Oral 3.2 90.7 3 days

Rat Male 0.1 mg/kg
Intravenou

s
20.3 75.7 3 days

Dog Male 0.02 mg/kg Oral 60.8 37.7 3 days

Monkey Male 0.3 mg/kg Oral 14.3 79.5 7 days

Monkey Male 0.1 mg/kg
Intravenou

s
60.0 34.4 7 days

Data

derived

from a

conference

abstract on

pharmacok

inetic

studies of

TA-2005.

In rats, biliary excretion was identified as the main elimination pathway. Within 24 hours of

intraduodenal and intravenous administration, 55.2% and 81.5% of the administered dose,

respectively, were excreted in the bile.

Experimental Protocols
The following methodologies are based on the limited information available from a conference

abstract on the preclinical pharmacokinetic studies of ¹⁴C-labeled TA-2005.
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Animal Models
Species: Rats, Dogs, and Monkeys

Justification: Standard preclinical species for pharmacokinetic evaluation.

Dosing and Administration
Compound: ¹⁴C-TA-2005 (radiolabeled carmoterol)

Routes of Administration:

Oral (gavage)

Intravenous

Intraduodenal (for biliary excretion studies in rats)

Dose Levels: Varied by species and route of administration (refer to tables in the

"Pharmacokinetic Profile" section).

Sample Collection
Matrices: Plasma, urine, feces, and bile (in rats).

Time Points: Not specified in detail in the available abstract, but collection occurred over

several days to determine excretion balance.

Analytical Methods
Method: Likely liquid scintillation counting for the determination of total radioactivity in

collected samples, a standard method for studies with radiolabeled compounds. Specific

chromatographic methods for separating parent drug from metabolites were not detailed.

Visualizations
Preclinical Pharmacokinetic Study Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://en.wikipedia.org/wiki/Carmoterol
https://go.drugbank.com/drugs/DB15784
https://www.benchchem.com/product/b116560#carmoterol-pharmacokinetics-and-in-vivo-metabolism
https://www.benchchem.com/product/b116560#carmoterol-pharmacokinetics-and-in-vivo-metabolism
https://www.benchchem.com/product/b116560#carmoterol-pharmacokinetics-and-in-vivo-metabolism
https://www.benchchem.com/product/b116560#carmoterol-pharmacokinetics-and-in-vivo-metabolism
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b116560?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

